molecular formula C8H14N4 B13274630 3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine

3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine

Cat. No.: B13274630
M. Wt: 166.22 g/mol
InChI Key: PAHAGNVNAJBUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and triazole rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and regioselective, often yielding the desired 1,2,3-triazole derivatives in high purity and yield. The reaction conditions usually involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate .

Industrial Production Methods

On an industrial scale, the production of 3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to the desired biological effects . The piperidine ring may also contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine is unique due to the combination of the piperidine and triazole rings, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs .

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

3-(triazol-2-ylmethyl)piperidine

InChI

InChI=1S/C8H14N4/c1-2-8(6-9-3-1)7-12-10-4-5-11-12/h4-5,8-9H,1-3,6-7H2

InChI Key

PAHAGNVNAJBUTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2N=CC=N2

Origin of Product

United States

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